N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound featuring a pyridine-3-carboxamide core with two distinct substituents: a 2-(methylsulfanyl) group on the pyridine ring and a 2-hydroxy-2-[(thiophen-3-yl)methyl]propyl side chain at the amide nitrogen.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-15(19,8-11-5-7-21-9-11)10-17-13(18)12-4-3-6-16-14(12)20-2/h3-7,9,19H,8,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGPOXXOYYYVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=C(N=CC=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyridine ring, thiophene moiety, and various functional groups that contribute to its biological activity. The presence of the hydroxyl group, methylsulfanyl group, and carboxamide enhances its interaction with biological targets.
Biological Activity
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thieno[2,3-b]pyridine derivatives have shown cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. These compounds induce apoptosis in cancer cells, reducing the population of cancer stem cells (CSCs) which are often responsible for tumor recurrence and drug resistance .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 0.05 | Apoptosis induction |
| Compound 1 | MCF-7 | 2.5 | Apoptosis induction |
2. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates apoptotic pathways leading to increased cell death in cancerous cells. This was evidenced by flow cytometry analyses showing increased early and late apoptotic cell populations following treatment .
- Metabolic Profiling : Treatment with the compound alters metabolic pathways, particularly glycolysis and gluconeogenesis, which are crucial for cancer cell survival and proliferation. Metabolomic studies have revealed changes in key metabolites associated with energy metabolism .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiophene Derivative : This can be achieved through methods such as the Paal–Knorr reaction.
- Coupling Reactions : The thiophene derivative is then coupled with a pyridine carboxamide through nucleophilic substitution reactions.
Case Studies
Several case studies highlight the efficacy of related compounds in preclinical settings:
- Breast Cancer Study : A study demonstrated that a thieno[2,3-b]pyridine derivative significantly reduced the viability of MDA-MB-231 cells at concentrations as low as 0.05 µM after 24 hours of treatment. The study emphasized the role of this compound in targeting CSCs effectively .
- Metabolic Impact Analysis : Another investigation focused on the metabolic changes induced by treatment with similar compounds, revealing significant alterations in glycolytic flux and energy production pathways within treated cells .
Comparison with Similar Compounds
Discussion:
- Hydrogen Bonding: The hydroxypropyl chain in the target compound may facilitate hydrogen bonding with biological targets, unlike the non-polar tert-butyl group.
- Synthetic Utility : Both compounds are likely intermediates in drug synthesis, but the target’s thiophene moiety could make it more suitable for targeting aromatic-binding pockets in enzymes or receptors.
Broader Structural Comparisons
- Methylsulfanyl Group : The 2-(methylsulfanyl) substituent is conserved in both compounds, suggesting a shared role in modulating electronic properties (e.g., electron-donating effects) or acting as a hydrogen-bond acceptor.
- Thiophene vs. Pyridine : Replacing thiophene with pyridine (as in unrelated compounds) would alter electronic density and binding affinity due to differences in aromaticity and lone-pair availability.
Physicochemical and Computational Considerations
Similarly, crystallographic tools like SHELX or SIR97 might be employed for structural determination if single crystals are synthesized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
